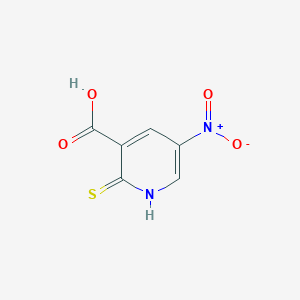
5-Nitro-2-sulfanylidene-1H-pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-2-sulfanylidene-1H-pyridine-3-carboxylic acid is a heterocyclic compound that contains a pyridine ring with nitro and sulfanylidene substituents
Métodos De Preparación
The synthesis of 5-Nitro-2-sulfanylidene-1H-pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of a suitable pyridine precursor followed by the introduction of the sulfanylidene group. Reaction conditions often involve the use of strong acids and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and yield.
Análisis De Reacciones Químicas
5-Nitro-2-sulfanylidene-1H-pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or sulfanylidene groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-Nitro-2-sulfanylidene-1H-pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and antiviral agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as catalysts or sensors.
Mecanismo De Acción
The mechanism of action of 5-Nitro-2-sulfanylidene-1H-pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antiviral effects. The sulfanylidene group can also participate in redox reactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar compounds to 5-Nitro-2-sulfanylidene-1H-pyridine-3-carboxylic acid include:
- 2-Sulfanylidene-1,2-dihydropyridine-4-carboxylic acid
- Indole derivatives These compounds share structural similarities but differ in their substituents and specific properties. The presence of the nitro group in this compound makes it unique, providing distinct chemical reactivity and potential applications.
Propiedades
Número CAS |
156896-47-8 |
|---|---|
Fórmula molecular |
C6H4N2O4S |
Peso molecular |
200.17 g/mol |
Nombre IUPAC |
5-nitro-2-sulfanylidene-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H4N2O4S/c9-6(10)4-1-3(8(11)12)2-7-5(4)13/h1-2H,(H,7,13)(H,9,10) |
Clave InChI |
YPNMCSQWAWISCQ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=S)NC=C1[N+](=O)[O-])C(=O)O |
SMILES canónico |
C1=C(C(=S)NC=C1[N+](=O)[O-])C(=O)O |
Sinónimos |
3-Pyridinecarboxylicacid,1,2-dihydro-5-nitro-2-thioxo-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















